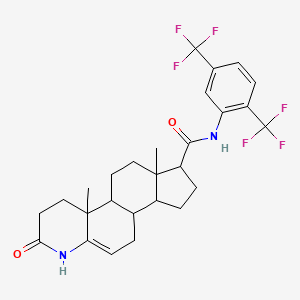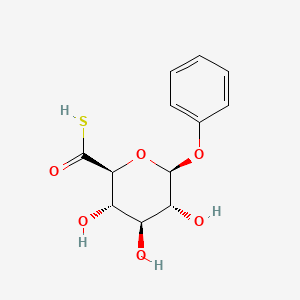
(R)-2-Amino-1-(4-chlorophenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-1-(4-chlorophenyl)ethanol is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is characterized by the presence of an amino group and a hydroxyl group attached to a chiral carbon, along with a 4-chlorophenyl group. Its unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-1-(4-chlorophenyl)ethanol can be achieved through several methods. One common approach involves the asymmetric reduction of 4-chloroacetophenone using biocatalysts such as Daucus carota cells. This method provides high enantiomeric excess and yield under mild conditions . Another method includes the use of chiral catalysts in asymmetric transfer hydrogenation reactions, which also yield high enantiomeric purity .
Industrial Production Methods: Industrial production of ®-2-Amino-1-(4-chlorophenyl)ethanol often involves the use of large-scale biocatalytic processes. These processes utilize microbial or plant cells to achieve the desired enantiomeric purity and yield. The use of continuous flow reactors and optimized reaction conditions further enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: ®-2-Amino-1-(4-chlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: 4-Chloroacetophenone
Reduction: 4-Chloroaniline
Substitution: Various amides and sulfonamides
Scientific Research Applications
®-2-Amino-1-(4-chlorophenyl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antihistamines and antitumor agents.
Mechanism of Action
The mechanism of action of ®-2-Amino-1-(4-chlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity and influencing metabolic processes. In pharmaceutical applications, it may interact with receptors or enzymes to exert therapeutic effects .
Comparison with Similar Compounds
- (S)-2-Amino-1-(4-chlorophenyl)ethanol
- 4-Chloroacetophenone
- 4-Chloroaniline
Comparison: ®-2-Amino-1-(4-chlorophenyl)ethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups. This combination allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Compared to its enantiomer, (S)-2-Amino-1-(4-chlorophenyl)ethanol, the ®-enantiomer may exhibit different biological activities and pharmacological properties .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
(1R)-2-amino-1-(4-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2/t8-/m0/s1 |
InChI Key |
QPHAZZJNYDEVHL-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CN)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


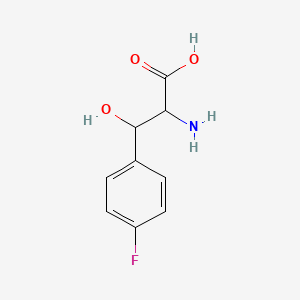
![[4-Acetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12285142.png)
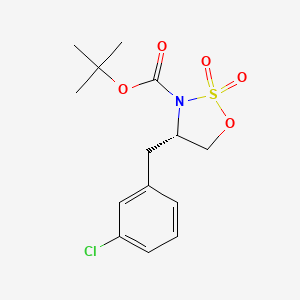

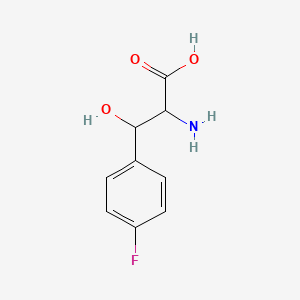
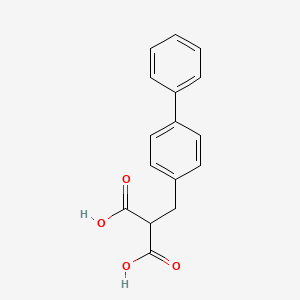
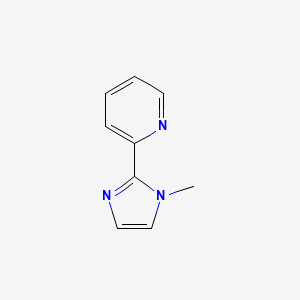
![4H-Furo[3,2-c]pyran-2(3H)-one,tetrahydro-4-(hydroxymethyl)-6-methoxy-, [3aR-(3aa,4a,6a,7aa)]-](/img/structure/B12285191.png)

![(S)-1-{(SP)-2-[2-[Di(3,5-xylyl)phosphino]phenyl]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12285202.png)
![Pentacyclo[14.2.1.03,8.09,18.012,17]nonadecan-19-one](/img/structure/B12285204.png)

